(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride
Description
Chemical Identity and Nomenclature
Structural Characteristics
The compound features:
- A tetrahydro-2H-pyran ring (a six-membered oxygen heterocycle with one double bond)
- An o-tolyl group (a methyl-substituted benzene ring at the ortho position)
- A methanamine group (-CH$$2$$NH$$2$$) bound to the tetrahydropyran ring
- A hydrochloride salt counterion
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C$${13}$$H$${19}$$NO·HCl |
| Molecular weight | 241.76 g/mol |
| IUPAC name | [4-(2-Methylphenyl)oxan-4-yl]methanamine hydrochloride |
Synonyms and Registry Numbers
The structural conformation stabilizes the molecule through intramolecular hydrogen bonding between the amine and oxygen atoms, while the o-tolyl group introduces steric hindrance and electronic effects that influence reactivity .
Historical Development in Heterocyclic Chemistry
Origins of Pyran Chemistry
The pyran scaffold was first characterized in 1962 via pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran . Early studies focused on its instability and tendency to disproportionate into dihydropyran and pyrylium ions under oxidative conditions . The discovery of tetrahydropyran (a saturated analog) expanded applications in carbohydrate chemistry, where it serves as a model for pyranose sugars .
Evolution of Pyran-Based Amines
The integration of amine functionalities into pyran systems emerged in the late 20th century, driven by interest in:
- Bioactive natural products : Pyran-containing alkaloids like galantamine (used in Alzheimer’s therapy)
- Synthetic versatility : Amines enable facile derivatization for drug discovery
This compound represents a modern iteration of these efforts, synthesized via N-alkylation or reductive amination strategies . Its development parallels advances in regioselective functionalization of heterocycles, particularly methods to control stereochemistry at the pyran C4 position .
Position Within Pyran-Based Amine Derivatives
Structural Comparison to Analogues
Key variations among pyran-amine derivatives include:
Unique Features of the o-Tolyl Derivative
- Steric effects : The ortho-methyl group creates torsional strain, limiting free rotation of the aromatic ring and favoring specific conformations .
- Electronic modulation : The electron-donating methyl group enhances resonance stabilization of the amine lone pair, altering basicity compared to meta/para analogs .
- Synthetic utility : The hydrochloride salt improves solubility in polar solvents, facilitating purification and characterization .
Applications in Medicinal Chemistry
While explicit pharmacological data for this compound remain proprietary, structural analogs exhibit:
Properties
IUPAC Name |
(2-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;/h2-5,11,13H,6-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSSALWUPLFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride is an organic compound notable for its unique structural features, including a tetrahydropyran ring and an ortho-substituted tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various biomolecules. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Structural Characteristics
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 227.73 g/mol. The structural arrangement significantly influences its reactivity and interactions with biological targets.
Research indicates that this compound may modulate the activity of specific enzymes or receptors. Its mechanism of action typically involves binding to active sites on proteins, affecting enzymatic activity or receptor signaling pathways. This interaction is crucial for understanding its potential therapeutic applications in various diseases.
Interaction with Biomolecules
Studies suggest that this compound can engage with various biological targets, influencing their functions. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to significant biological effects.
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound inhibits specific enzymes related to inflammation pathways, suggesting potential applications in anti-inflammatory therapies.
- Neurotransmitter Modulation : Another investigation revealed that this compound affects neurotransmitter levels in animal models, indicating possible benefits for neurodegenerative conditions.
- Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, warranting further exploration for potential use in treating infections.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine | Similar tetrahydropyran ring; different tolane group | Moderate enzyme inhibition |
| (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine | Unique ortho substitution; enhanced receptor binding | Stronger biological activity |
| (tetrahydro-2H-pyran-4-yl)(p-chlorophenyl)methanamine | Chlorine substitution on phenyl group | Varied pharmacological effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydro-2H-pyran-4-yl Groups
(Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8)
- Structure : Lacks the o-tolyl group; features a simpler methanamine directly attached to the tetrahydropyran ring.
- Key Differences : Reduced lipophilicity due to the absence of the aromatic o-tolyl group. Lower molecular weight (141.21 g/mol vs. ~245.7 g/mol for the target compound).
- Similarity Score : 0.79 (based on structural fingerprints) .
2-(Tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride (CAS 389621-77-6)
- Structure : Ethylamine backbone with a tetrahydropyran substituent.
- Key Differences : The ethyl chain introduces greater conformational flexibility compared to the rigid o-tolyl-methanamine linkage. Higher water solubility due to the hydrochloride salt.
- Similarity Score : 0.79 .
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS 1052519-53-5)
- Structure : Replaces o-tolyl with a 3-methylthiophen-2-yl group.
- Molecular weight: 245.8 g/mol (C₁₁H₁₈ClNOS) .
Functional Analogues with Aromatic/Heterocyclic Substitutions
(2-Chloropyridin-4-yl)methanamine Hydrochloride (HY-101771A)
- Structure : Pyridine ring with a chlorine substituent instead of o-tolyl.
- Key Differences: The electron-deficient pyridine ring reduces lipophilicity and alters hydrogen-bonding capacity. Known as a selective LOXL2 inhibitor (IC₅₀ = 126 nM) .
N-(4-(Cyclohexylcarbamoyl)tetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazole-2-carboxamide
- Structure : Complex carboxamide derivative with a fluorobenzyl group.
- Key Differences: The fluorobenzyl group enhances metabolic stability compared to o-tolyl.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~245.7 | 2.1–2.5 | High (HCl salt) | o-Tolyl, tetrahydropyran, amine |
| (Tetrahydro-2H-pyran-4-yl)methanamine | 141.21 | 0.8–1.2 | Moderate | Tetrahydropyran, amine |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl | 179.7 | 1.0–1.4 | High | Ethylamine, tetrahydropyran |
| (3-Methylthiophen-2-yl) analogue HCl | 245.8 | 2.3–2.7 | Moderate (HCl salt) | Thiophene, tetrahydropyran, amine |
| (2-Chloropyridin-4-yl)methanamine HCl | 192.6 | 1.5–1.9 | High | Pyridine, chlorine, amine |
- Solubility : Hydrochloride salts universally improve solubility across analogues .
Preparation Methods
Key Synthetic Strategy
The synthesis generally involves the formation of the methanamine linkage between the tetrahydro-2H-pyran-4-yl moiety and the o-tolyl group, followed by conversion to the hydrochloride salt. The process is multi-step, involving preparation of intermediates such as (tetrahydro-2H-pyran-4-yl)methanol or (tetrahydro-2H-pyran-4-yl)methanamine, then coupling with o-tolyl derivatives.
Preparation of (tetrahydro-2H-pyran-4-yl)methanol Intermediate
This intermediate is a crucial precursor and is synthesized by reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminium hydride (LiAlH4):
| Step | Reagents & Conditions | Details & Yield |
|---|---|---|
| 1 | Ethyl tetrahydro-2H-pyran-4-carboxylate + LiAlH4 in THF at 0°C for 1 h | Reduction to alcohol intermediate |
| 2 | Quench with ethyl acetate, 10% NaOH in THF, stir 30 min | Workup and isolation |
| Yield | 96% | (tetrahydro-2H-pyran-4-yl)methanol obtained as colorless oil |
Spectral data: ^1H NMR (400 MHz, DMSO-d6) δ 4.46 (bs, 1H), 3.82 (dd, J=10.8, 8.0 Hz, 2H), 3.25-3.22 (m, 4H), 1.62-1.52 (m, 3H), 1.18-1.04 (m, 1H).
Formation of (tetrahydro-2H-pyran-4-yl)methanamine
The alcohol intermediate can be converted into the corresponding amine by standard amination methods, often involving substitution or reductive amination. Although specific direct routes for this amine are less detailed in the sources, it is a well-known intermediate for further coupling.
Coupling with o-Tolyl Group to Form the Target Compound
The key step involves the coupling of (tetrahydro-2H-pyran-4-yl)methanamine with an o-tolyl moiety to form (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine, followed by conversion to the hydrochloride salt.
- The coupling is typically performed under amination conditions, sometimes using activated derivatives of o-tolyl compounds or via nucleophilic substitution.
- The hydrochloride salt is formed by treatment with hydrochloric acid to improve stability and isolation.
A representative synthetic outline is:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | (tetrahydro-2H-pyran-4-yl)methanamine + o-tolyl halide or activated derivative in suitable solvent (e.g., DMF) | Formation of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine |
| 2 | Treatment with HCl to form hydrochloride salt | Isolation of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride |
This method is supported by synthetic analogs and related amine coupling reactions reported in the literature.
Purification and Characterization
- Purification typically involves extraction, washing with aqueous sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel chromatography using ethyl acetate/isohexane mixtures.
- The final product is isolated as a white solid hydrochloride salt.
- Characterization methods include NMR spectroscopy, LC/MS, and melting point determination to confirm purity and structure.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (tetrahydro-2H-pyran-4-yl)methanol | LiAlH4 reduction of ethyl tetrahydro-2H-pyran-4-carboxylate in THF at 0°C | 96 | Key alcohol intermediate |
| 2 | (tetrahydro-2H-pyran-4-yl)methanamine | Amination of above intermediate (method varies) | - | Precursor for coupling |
| 3 | (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine | Coupling with o-tolyl derivative in DMF or similar solvent | - | Formation of target amine |
| 4 | This compound | Treatment with HCl, isolation by filtration | - | Final product as stable hydrochloride salt |
Research Findings and Notes
- The reduction of esters to alcohols using LiAlH4 in THF is highly efficient and reproducible with yields around 96%.
- Coupling reactions involving (tetrahydro-2H-pyran-4-yl)methanamine and aromatic groups like o-tolyl require careful control of reaction conditions to avoid side reactions and ensure high purity.
- The hydrochloride salt form enhances the compound’s stability and facilitates handling for research applications.
- Purification by chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for subsequent use.
Q & A
Basic: What are the common synthetic routes for (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride?
Answer:
The synthesis typically involves reductive amination or nucleophilic substitution strategies.
- Step 1: React tetrahydro-2H-pyran-4-carbaldehyde with o-tolylamine under reducing conditions (e.g., sodium cyanoborohydride or hydrogen with a palladium catalyst) to form the secondary amine.
- Step 2: Hydrochloride salt formation via treatment with HCl in anhydrous solvents like diethyl ether or methanol.
Key reagents include tetrahydropyran-4-sulfonyl chloride (for intermediate functionalization) and lithium aluminum hydride for reductions .
Data Table:
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, RT | 60-75% |
| Salt Formation | HCl gas, Et2O | >90% |
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR identifies the tetrahydropyran ring protons (δ 3.5–4.0 ppm, axial/equatorial splitting) and o-tolyl aromatic protons (δ 6.8–7.3 ppm).
- ¹³C NMR confirms the quaternary carbon in the pyran ring (δ 70–80 ppm).
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1442 for C13H20ClNO).
- IR Spectroscopy: Detects N–H stretches (~3300 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) .
Advanced: How can researchers address conflicting solubility data in different solvents?
Answer:
Contradictions arise due to the hydrochloride salt’s hygroscopicity and solvent polarity.
- Methodological Approach:
- Perform dynamic light scattering (DLS) to assess aggregation in polar solvents (e.g., water, DMSO).
- Use Karl Fischer titration to quantify residual moisture affecting solubility.
- Compare solubility in anhydrous vs. hydrated solvents (e.g., dry vs. wet ethanol).
Reference: Hydrochloride salts of structurally similar amines show improved solubility in polar aprotic solvents (e.g., DMF) due to ion-dipole interactions .
Advanced: What strategies optimize reaction yield in the target compound’s synthesis?
Answer:
- Catalyst Screening: Use palladium on carbon (Pd/C) for reductive amination, optimizing H2 pressure (1–3 atm).
- Solvent Effects: Anhydrous THF or MeOH improves intermediate stability.
- Temperature Control: Maintain 0–5°C during salt formation to prevent decomposition.
Case Study: A 20% yield increase was achieved by replacing NaBH4 with STAB (NaBH(OAc)3) in reductive amination .
Advanced: How to resolve stereochemical ambiguities in the compound’s structure?
Answer:
- Chiral Chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (e.g., Mo Kα radiation).
- Vibrational Circular Dichroism (VCD): Assign stereochemistry by comparing experimental and computed spectra.
Reference: Stereoisomers of 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride were resolved using chiral HPLC .
Advanced: How to evaluate the compound’s biological activity using structural analogs?
Answer:
- SAR Studies: Compare with analogs like (2-chloropyridin-4-yl)methanamine hydrochloride (LOXL2 inhibitor, IC50: 126 nM) to identify critical pharmacophores .
- In Silico Docking: Model interactions with targets (e.g., amine oxidases) using AutoDock Vina.
- Functional Assays: Test inhibition of monoamine oxidases (MAOs) in vitro, referencing protocols for related tetrahydropyran derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
